molecular formula C12H17NO2 B5196291 1-[(4-Hydroxyphenyl)methyl]piperidin-4-ol

1-[(4-Hydroxyphenyl)methyl]piperidin-4-ol

Cat. No.: B5196291
M. Wt: 207.27 g/mol
InChI Key: BJQBDHFIOZKATD-UHFFFAOYSA-N
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Description

1-[(4-Hydroxyphenyl)methyl]piperidin-4-ol is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Hydroxyphenyl)methyl]piperidin-4-ol typically involves the reaction of piperidine with 4-hydroxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of continuous flow reactors also improves the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Hydroxyphenyl)methyl]piperidin-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are usually carried out in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides. These reactions often require the presence of a base to facilitate the nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, 1-[(4-Hydroxyphenyl)methyl]piperidin-4-ol is used as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it valuable for studying receptor-ligand interactions.

    Medicine: The compound has shown potential as a therapeutic agent for the treatment of various diseases. For example, it has been investigated for its antiviral and anticancer properties.

    Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Hydroxyphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets and modulates their activity, leading to various biological effects. For example, in antiviral research, the compound has been shown to inhibit the replication of certain viruses by interfering with viral enzymes.

Comparison with Similar Compounds

1-[(4-Hydroxyphenyl)methyl]piperidin-4-ol can be compared with other similar compounds, such as:

    Piperidin-4-ol: This compound lacks the hydroxyphenylmethyl group, making it less versatile in terms of functional group modifications.

    4-Hydroxybenzylpiperidine: This compound has a similar structure but lacks the hydroxyl group on the piperidine ring, which may affect its reactivity and biological activity.

The presence of both the hydroxyphenylmethyl and hydroxyl groups in this compound makes it unique and enhances its potential for various applications.

Properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-11-3-1-10(2-4-11)9-13-7-5-12(15)6-8-13/h1-4,12,14-15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQBDHFIOZKATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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